molecular formula C11H10ClNO2 B1412398 methyl 2-(5-chloro-1H-indol-2-yl)acetate CAS No. 2113973-35-4

methyl 2-(5-chloro-1H-indol-2-yl)acetate

Cat. No. B1412398
CAS RN: 2113973-35-4
M. Wt: 223.65 g/mol
InChI Key: GGSFBTXRUQXAID-UHFFFAOYSA-N
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Description

“Methyl 2-(5-chloro-1H-indol-2-yl)acetate” is a chemical compound with the molecular formula C11H10ClNO2 . It has a molecular weight of 223.66 .


Molecular Structure Analysis

The InChI code for “methyl 2-(5-chloro-1H-indol-2-yl)acetate” is 1S/C11H10ClNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-(5-chloro-1H-indol-2-yl)acetate” is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .

Scientific Research Applications

Nucleophilic Reactivities of Indoles

Research on indoles, including derivatives similar to "methyl 2-(5-chloro-1H-indol-2-yl)acetate," has shown their potential in coupling reactions due to their nucleophilic properties. These reactions are crucial in constructing complex organic molecules, with applications in pharmaceuticals and agrochemicals (Lakhdar et al., 2006).

Metal Ion Complexation

Studies on anti-inflammatory drugs interacting with metal ions like Zn(II), Cd(II), and Pt(II) have implications for the development of new therapeutic agents. Such complexation can influence the pharmacological properties of the compounds, potentially leading to novel treatments (Dendrinou-Samara et al., 1998).

Micronization of Pharmaceuticals

The gas antisolvent technique, utilized for the synthesis, purification, and micronization of pharmaceuticals, is significant for improving drug solubility and bioavailability. This method could be applied to "methyl 2-(5-chloro-1H-indol-2-yl)acetate" derivatives for enhanced therapeutic efficacy (Warwick et al., 2000).

Antibacterial Activities of Indole Derivatives

Indole-3-carbaldehyde semicarbazone derivatives, including chloro-substituted compounds, have been synthesized and evaluated for their antibacterial activities. Such research indicates the potential of "methyl 2-(5-chloro-1H-indol-2-yl)acetate" in contributing to the development of new antibacterial agents (Carrasco et al., 2020).

Synthesis and Biological Activity of Indole Derivatives

The synthesis and evaluation of indole derivatives for their biological activities, including antimicrobial and antioxidant properties, are essential in drug discovery and development processes. Research in this area can lead to the discovery of new drugs with potential therapeutic applications (Attaby et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P280) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 2-(5-chloro-1H-indol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-11(14)6-9-5-7-4-8(12)2-3-10(7)13-9/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSFBTXRUQXAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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